1,8-Nonadien-5-ol
Overview
Description
1,8-Nonadien-5-ol is an organic compound with the molecular formula C9H16O. It is a type of nonadienol, which is characterized by the presence of two double bonds and a hydroxyl group. This compound is known for its unique aroma, often described as green, cucumber-like, or melon-like, making it valuable in the flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Nonadien-5-ol can be synthesized through various organic synthesis methods. One common approach involves the selective epoxidation of terminal double bonds followed by reduction. For instance, starting with a compound like farnesyl acetate, selective epoxidation can be achieved using reagents such as N-bromosuccinimide in the presence of tert-butyl alcohol and water. The resulting epoxide can then be reduced to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1,8-Nonadien-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Nonadienal or nonadienone.
Reduction: Nonanol.
Substitution: Chlorononadiene.
Scientific Research Applications
1,8-Nonadien-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in plant biochemistry and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the flavor and fragrance industries for its unique aroma profile.
Mechanism of Action
The mechanism of action of 1,8-Nonadien-5-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, leading to its characteristic aroma perception. Additionally, its hydroxyl group and double bonds allow it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Nonadien-1-ol
- 2,6-Nonadien-1-ol
- 3,6-Nonadien-1-ol
Comparison
1,8-Nonadien-5-ol is unique due to its specific double bond positions and hydroxyl group location, which contribute to its distinct aroma and reactivity. Compared to other nonadienols, it has a more pronounced green, cucumber-like scent, making it particularly valuable in the flavor and fragrance industries .
Properties
IUPAC Name |
nona-1,8-dien-5-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-5-7-9(10)8-6-4-2/h3-4,9-10H,1-2,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGOYEKENZSRPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CCC=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473972 | |
Record name | 1,8-Nonadien-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94427-72-2 | |
Record name | 1,8-Nonadien-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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